4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol

Catalog No.
S13539998
CAS No.
M.F
C10H11ClO3S
M. Wt
246.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol

Product Name

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol

IUPAC Name

4-chloro-2-cyclopropyl-5-methylsulfonylphenol

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

InChI

InChI=1S/C10H11ClO3S/c1-15(13,14)10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6,12H,2-3H2,1H3

InChI Key

OOSOJCHDLIZHPL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)O)C2CC2)Cl

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol is an organic compound characterized by its phenolic structure, which includes a chlorine atom, a cyclopropyl group, and a methylsulfonyl substituent. Its molecular formula is C₁₁H₁₃ClO₃S, and it has a molecular weight of approximately 248.74 g/mol. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a subject of interest in various chemical and biological studies.

Typical for phenolic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as alkylation or acylation.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.
  • Sulfonation: The methylsulfonyl group can participate in electrophilic aromatic substitution reactions, introducing additional substituents onto the aromatic ring.

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol exhibits notable biological activities. It has been studied for its antimicrobial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibits biofilm formation and shows synergistic effects when combined with existing antibiotics, making it a potential candidate for new antimicrobial therapies .

The synthesis of 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 2-cyclopropylphenol, which is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Methylsulfonylation: The chlorinated intermediate is then treated with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group.
  • Purification: The final product is purified through recrystallization or chromatography to yield a high-purity compound suitable for biological testing.

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol has several applications:

  • Antimicrobial Agent: Due to its effectiveness against resistant bacterial strains, it is being explored as a new therapeutic agent in the fight against infections.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
  • Research Tool: It is utilized in biochemical research to study mechanisms of action related to its biological activity.

Studies have demonstrated that 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol interacts with various biological targets, particularly in microbial systems. Its ability to disrupt biofilm formation indicates interactions with bacterial surface proteins and signaling pathways involved in virulence. Additionally, it has been shown to enhance the efficacy of antibiotics by altering bacterial resistance mechanisms .

Several compounds share structural similarities with 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-2-isopropyl-5-methylphenolSimilar chlorinated phenolic structureExhibits strong antimicrobial activity against MRSA
2-Cyclopropyl-6-methylphenolLacks the chlorinated substituentLess potent against bacterial strains compared to 4-Chloro derivative
4-Chloro-2-(methylsulfonyl)phenolSimilar sulfonyl group but without cyclopropaneFocused on herbicidal properties rather than antimicrobial

The uniqueness of 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol lies in its combination of both antimicrobial properties and structural features that allow for significant interaction with bacterial targets, setting it apart from other similar compounds.

The compound 4-chloro-2-cyclopropyl-5-(methylsulfonyl)phenol emerged as a subject of interest in the early 21st century, coinciding with advancements in synthetic methodologies for poly-substituted phenolic derivatives. While its exact first synthesis date remains undocumented in public databases, structural analogs featuring cyclopropane and sulfonyl motifs began appearing in patent literature circa 2010–2015. The development paralleled growing recognition of sulfonyl groups as critical pharmacophores in drug discovery, particularly in oncology and anti-inflammatory research.

Key milestones include:

  • 2013–2015: Publication of synthetic routes for chloro-cyclopropylphenol derivatives via Friedel-Crafts alkylation and sulfonylation techniques.
  • 2019: Demonstration of methylsulfonyl-containing phenols as disruptors of protein-protein interactions in oncology targets.
  • 2022–2025: Computational studies elucidating the compound’s electronic properties and potential as a kinase inhibitor scaffold.

Structural Significance in Organic Chemistry

The molecule’s architecture combines three distinct functional groups that confer unique reactivity:

  • Chlorine substituent at position 4:

    • Directs electrophilic substitution patterns
    • Enhances lipophilicity (logP +0.89 vs unsubstituted phenol)
    • Stabilizes resonance structures through inductive effects
  • Cyclopropyl group at position 2:

    • Introduces angle strain (60° bond angles) increasing reactivity
    • Modulates steric bulk (van der Waals volume ≈136 ų)
    • Creates chiral center in derivatives through asymmetric synthesis
  • Methylsulfonyl group at position 5:

    • Strong electron-withdrawing effect (σp = +0.72)
    • Participates in hydrogen bonding (Hbond acceptor count = 3)
    • Enhances metabolic stability compared to sulfonic acids

A comparative analysis of substituent effects reveals critical structure-activity relationships (SAR):

PositionSubstituentElectronic ContributionSteric Contribution
2Cyclopropyl+I effect136 ų
4Chlorine-I effect26 ų
5SO₂CH₃-M effect54 ų

Current Research Landscape and Knowledge Gaps

Recent investigations (2020–2025) have focused on three primary domains:

1. Synthetic Methodology Development
Advanced coupling strategies using:

  • Pd-catalyzed C-S bond formation for sulfonyl group installation
  • Photoredox cyclopropanation of styrene derivatives
  • Continuous flow systems for improved regioselectivity

2. Computational Modeling
Density Functional Theory (DFT) studies reveal:

  • HOMO localization on sulfonyl oxygen atoms (-8.2 eV)
  • LUMO distribution across aromatic π-system (-1.4 eV)
  • Predicted dipole moment of 4.78 Debye

3. Biological Screening
Preliminary assays indicate:

  • IC₅₀ = 2.3 μM against WDR5-MYC protein interaction
  • Kd = 0.11 μM for kinase ATP-binding pocket occupancy
  • LogD₇.₄ = 1.89 suggesting favorable blood-brain barrier penetration

Critical knowledge gaps requiring further investigation:

  • Comprehensive structure-toxicity relationships
  • Catalytic asymmetric synthesis routes
  • Photostability under physiological conditions
  • Metabolite profiling and clearance mechanisms

The synthesis of 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol can be accomplished through several distinct synthetic pathways, each offering unique advantages and challenges in terms of yield, selectivity, and scalability.

Sequential Functionalization Approach

The most widely employed synthetic route involves sequential functionalization of a phenolic precursor . This methodology begins with 2-cyclopropylphenol as the starting material, which undergoes chlorination followed by sulfonylation. The first step involves electrophilic aromatic substitution using sulfuryl chloride (SO₂Cl₂) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst [2]. The reaction proceeds at temperatures between 0-25°C over 2-6 hours, achieving yields of 65-85% with high regioselectivity [2].

Friedel-Crafts Chlorination Pathway

An alternative approach utilizes direct Friedel-Crafts chlorination of phenolic substrates [3]. This method employs chlorine gas in the presence of ferric chloride (FeCl₃) catalyst, operating at temperatures of 15-35°C for 1-3 hours [3]. While this route offers excellent scalability for industrial applications, the selectivity is moderate, typically ranging from 45-75% yield [3].

Suzuki-Miyaura Coupling Strategy

Modern synthetic approaches have incorporated palladium-catalyzed cross-coupling reactions [4]. The Suzuki-Miyaura coupling utilizes cyclopropylboronic acid with chlorinated phenol precursors in the presence of Pd(PPh₃)₄ catalyst and potassium carbonate base [4]. This method operates at elevated temperatures (80-120°C) for 4-12 hours, achieving yields of 70-90% with high selectivity [4].

Mechanochemical Synthesis

Recent developments have introduced mechanochemical approaches for the synthesis of complex phenolic compounds [4]. This solvent-free methodology employs grinding media and catalysts at room temperature, completing reactions within 1-2 hours [4]. The yields typically range from 60-85% with good selectivity, though scalability remains limited [4].

Reaction Mechanism Elucidation

Electrophilic Aromatic Substitution Mechanism

The chlorination of phenolic substrates proceeds through classical electrophilic aromatic substitution [5]. The mechanism involves initial formation of a chloronium ion intermediate, which attacks the electron-rich aromatic ring. The reaction exhibits steric effects that predominantly favor para-substitution, with activation energies ranging from 85-120 kJ/mol [5].

Sulfonylation Mechanism

The introduction of the methylsulfonyl group occurs via nucleophilic attack on the sulfonyl electrophile . The phenolic hydroxyl group acts as a nucleophile, forming a tetrahedral intermediate that subsequently undergoes proton transfer to yield the final product . The activation energy for this step ranges from 55-90 kJ/mol .

Cyclopropyl Group Introduction

The incorporation of the cyclopropyl substituent can occur through two primary pathways: Suzuki-Miyaura coupling or Friedel-Crafts alkylation [7]. In the Suzuki coupling mechanism, oxidative addition of the palladium catalyst to the aryl halide precedes transmetalation with the cyclopropylboronic acid, followed by reductive elimination [7]. The activation energy for this process ranges from 75-110 kJ/mol [7].

Process Optimization Strategies

Temperature Control Systems

Optimal reaction conditions require precise temperature control to maximize selectivity and minimize side reactions [8]. Temperature ranges of 0-80°C have been systematically investigated, with selectivity improvements of 15-25% achieved through careful thermal management [8]. The implementation of advanced temperature control systems represents a low-cost, high-impact optimization strategy [8].

Catalyst System Enhancement

Catalyst optimization plays a crucial role in yield improvement [8]. Studies have demonstrated that catalyst loadings of 0.1-5 mol% can result in 10-30% yield improvements [8]. The selection of appropriate Lewis acid catalysts significantly influences both reaction rate and product selectivity [8].

Solvent Selection Optimization

The choice of reaction solvent substantially impacts both solubility and reaction kinetics [8]. Systematic screening of polar to non-polar solvents has revealed 20-40% improvements in substrate solubility and reaction efficiency [8]. This optimization strategy offers significant benefits with minimal implementation costs [8].

Continuous Flow Processing

Advanced process intensification through continuous flow technology offers substantial advantages for heat transfer and mixing efficiency [9]. These systems can achieve 40-70% improvements in heat transfer efficiency and 50-80% enhancements in mixing performance [9]. While requiring higher capital investment, continuous flow processing enables better control of reaction parameters and improved scalability [9].

Industrial Scale Production Challenges

Selectivity Control Issues

Industrial-scale synthesis faces significant challenges in maintaining regioselectivity during chlorination and controlling sulfonylation position [10]. These selectivity issues directly impact product quality and increase purification costs [10]. The presence of multiple reactive sites on the phenolic substrate can lead to the formation of undesired isomers, requiring sophisticated separation techniques [10].

Heat Transfer Limitations

Scale-up operations encounter substantial heat transfer challenges, particularly in exothermic chlorination reactions [11]. Industrial reactors must maintain precise temperature control to prevent runaway reactions and ensure consistent product quality [11]. The implementation of modular design principles and continuous processing technologies can address these thermal management challenges [11].

Catalyst Deactivation

Industrial processes face catalyst deactivation issues that significantly impact long-term operation [11]. Palladium-based catalysts used in coupling reactions are particularly susceptible to deactivation through poisoning or leaching [11]. The development of robust catalyst recovery and regeneration systems is essential for economic viability [11].

Environmental Compliance

Industrial production must address environmental impact concerns, including waste generation and solvent usage [12]. The implementation of green chemistry principles and waste minimization strategies is crucial for regulatory compliance [12]. Alternative synthetic routes that reduce environmental impact while maintaining economic viability are actively being developed [12].

Byproduct Formation and Purification Techniques

Byproduct Identification and Formation

The synthesis of 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol generates several classes of byproducts that complicate purification processes [13]. Ortho-chlorinated isomers represent the most significant byproduct category, forming through competing electrophilic substitution reactions at concentrations of 5-15% [13]. These isomers exhibit high separation difficulty due to similar physical properties [13].

Di-chlorinated products result from over-chlorination reactions, typically occurring at concentrations of 2-8% [13]. While these byproducts present moderate separation challenges, their formation can be minimized through careful control of reaction stoichiometry and reaction time [13].

Advanced Purification Methodologies

Crystallization represents the most cost-effective purification technique for industrial applications [14]. This method exploits solubility differences to achieve purities of 95-99% with recovery rates of 80-95% [14]. The technique offers excellent scalability and low operating costs, making it ideal for large-scale production [14].

Stripping crystallization has emerged as an innovative purification technique specifically designed for chlorophenol isomers [14]. This method combines melt crystallization with vaporization to achieve superior separation efficiency [14]. The process operates under reduced pressure during cooling, producing high-purity solid products while eliminating liquid impurities [14].

Column chromatography provides the highest purity levels (98-99.5%) but with moderate scalability [14]. This technique is particularly valuable for analytical-scale purification and quality control applications [14]. The method offers excellent flexibility in separation conditions but requires higher operating costs [14].

Purification Process Optimization

Liquid-liquid extraction offers excellent scalability with purities of 85-95% and recovery rates of 75-90% [15]. The technique exploits partition coefficient differences between the target compound and impurities [15]. Optimization of solvent selection and extraction conditions can significantly improve separation efficiency [15].

Supercritical fluid extraction using carbon dioxide provides enhanced selectivity for phenolic compounds [15]. This green technology achieves purities of 92-98% with recovery rates of 85-95% [15]. While requiring higher capital investment, the method offers environmental advantages and superior product quality [15].

Membrane separation technology represents an emerging purification approach with moderate scalability [15]. This technique exploits molecular size differences to achieve purities of 90-97% with recovery rates of 80-90% [15]. The method offers continuous operation capabilities and reduced solvent consumption [15].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

246.0117431 g/mol

Monoisotopic Mass

246.0117431 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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